molecular formula C48H74O15 B1250966 Avermectin A2b

Avermectin A2b

カタログ番号 B1250966
分子量: 891.1 g/mol
InChIキー: QUTFLJHOCPQPEW-WUSILSRKSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Avermectin A2b is an oligosaccharide.

科学的研究の応用

Pharmacokinetics and Biological Effects

Avermectins, including Avermectin A2b, are naturally occurring drugs produced by fermenting Streptomyces avermitilis. They are primarily used as pesticides for treating pests and parasitic worms, owing to their anthelmintic and insecticidal properties. Beyond these applications, avermectins have demonstrated potential in anticancer, antidiabetic, antiviral, antifungal treatments, and in addressing several metabolic disorders. Their mechanism of action involves disrupting the transmission of electrical impulses in the muscles and nerves of invertebrates, specifically by amplifying glutamate effects on invertebrate-specific gated chloride channels (Batiha et al., 2020).

Biosynthetic Gene Cluster Manipulation

The manipulation of the avermectins biosynthetic gene cluster has been studied for producing novel avermectin derivatives. A Bacterial Artificial Chromosome (BAC) library of S. avermitilis was constructed, facilitating the heterologous expression of the avermectins biosynthetic gene cluster and the production of Avermectin components such as A2a, B1a, and A1a. This technique offers possibilities for developing new avermectin derivatives and understanding the biosynthesis of avermectins (Deng et al., 2017).

Regulation of Avermectin Biosynthesis

The regulation of avermectin biosynthesis has been a subject of extensive research. The aveR gene, belonging to the LAL-family of regulatory genes, is a crucial factor in avermectin production in Streptomyces avermitilis. This gene acts as a positive regulator controlling the expression of polyketide biosynthetic genes and postpolyketide modification genes in avermectin biosynthesis. Manipulation of aveR and its upstream regions can significantly impact avermectin production, suggesting avenues for enhancing yield and efficiency in industrial applications (Kitani et al., 2009).

Resistance Mechanisms in Nematodes

Research on resistance to avermectins, particularly in nematodes, has shown that specific genetic variations can confer resistance. In the model nematode Caenorhabditis elegans, a naturally occurring four–amino acid deletion in the ligand-binding domain of a glutamate-gated chloride channel was found to confer resistance to avermectins. This insight has implications for the development of new strategies to overcome resistance in nematodes, a significant challenge in agricultural and health contexts (Ghosh et al., 2012).

Avermectin Production Enhancement

Efforts to enhance avermectin production have been explored by manipulating genetic expressions. For instance, overexpressing the ABC transporter AvtAB in Streptomyces avermitilis resulted in a two-fold increase in avermectin production. This strategy, based on reducing the feedback inhibition inside the cell, can be a useful approach for boosting the production of avermectins and possibly other antibiotics (Qiu et al., 2011).

特性

製品名

Avermectin A2b

分子式

C48H74O15

分子量

891.1 g/mol

IUPAC名

(1R,4S,4'S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-4',24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-21-methoxy-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

InChI

InChI=1S/C48H74O15/c1-24(2)41-28(6)35(49)22-47(63-41)21-33-18-32(62-47)16-15-26(4)42(60-39-20-37(54-10)44(30(8)58-39)61-38-19-36(53-9)40(50)29(7)57-38)25(3)13-12-14-31-23-56-45-43(55-11)27(5)17-34(46(51)59-33)48(31,45)52/h12-15,17,24-25,28-30,32-45,49-50,52H,16,18-23H2,1-11H3/b13-12+,26-15+,31-14+/t25-,28-,29-,30-,32+,33-,34-,35-,36-,37-,38-,39-,40-,41+,42-,43+,44-,45+,47-,48+/m0/s1

InChIキー

QUTFLJHOCPQPEW-WUSILSRKSA-N

異性体SMILES

C[C@H]1/C=C/C=C/2\CO[C@H]3[C@@]2([C@@H](C=C([C@H]3OC)C)C(=O)O[C@H]4C[C@@H](C/C=C(/[C@H]1O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)OC)\C)O[C@]7(C4)C[C@@H]([C@@H]([C@H](O7)C(C)C)C)O)O

正規SMILES

CC1C=CC=C2COC3C2(C(C=C(C3OC)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)CC(C(C(O7)C(C)C)C)O)O

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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試験管内研究製品の免責事項と情報

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